(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride is a chemical compound characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The compound features a bromo substituent at the second position of the thiazole ring, and a hydroxymethyl group (-CH2OH) attached to the fourth position, with hydrochloride indicating the presence of a hydrochloric acid salt. This structure contributes to its potential biological activities and reactivity in various chemical processes.
The reactivity of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride can be attributed to its functional groups. The thiazole ring can participate in nucleophilic substitution reactions due to the presence of the bromine atom, which can be displaced by various nucleophiles. Additionally, the hydroxymethyl group can undergo oxidation to form aldehydes or further oxidized to carboxylic acids.
Reactions involving this compound may include:
Compounds containing thiazole rings, including (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride, have been studied for their biological activities. Thiazoles are known for their antimicrobial, antifungal, and anticancer properties. The presence of the bromine atom may enhance its biological activity by increasing lipophilicity or altering its interaction with biological targets.
Research indicates that thiazole derivatives can inhibit various enzymes and exhibit cytotoxic effects against cancer cell lines. The specific biological activity of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride requires further investigation to determine its efficacy in therapeutic applications.
Synthesis of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride typically involves several steps:
(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride has potential applications in various fields:
Interaction studies involving (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride focus on its binding affinity to various biological targets such as enzymes and receptors. Preliminary studies could involve:
These studies are crucial for understanding the mechanism of action and therapeutic potential of this compound.
Several compounds share structural similarities with (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-1,3-thiazole | Amino group at position 2 | Antimicrobial |
| 2-Methylthiazole | Methyl group at position 2 | Antifungal |
| 5-Bromo-1,3-thiazole | Bromine at position 5 | Anticancer |
| 4-Thiazolidinone | Thiazole ring with additional carbonyl group | Antidiabetic |
The uniqueness of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride lies in its specific combination of a bromo substituent and a hydroxymethyl group on the thiazole ring. This combination may enhance its reactivity and biological activity compared to other thiazole derivatives that lack these functional groups. Further research is essential to fully elucidate its properties and potential applications in medicinal chemistry and related fields.
(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride presents as a crystalline solid in its hydrochloride salt form [1] [2]. The compound possesses a molecular formula of C₄H₅BrClNOS with a molecular weight of 230.51 g/mol [1] [2]. The parent compound, (2-Bromo-1,3-thiazol-4-yl)methanol, without the hydrochloride salt, has been characterized in various supplier catalogs, though specific visual appearance details for the hydrochloride salt are not extensively documented in current literature [1] [2].
The hydrochloride salt formation typically results in enhanced crystallinity and improved handling properties compared to the free base form. Related thiazole hydrochloride compounds are generally described as white to off-white crystalline powders . The crystalline nature of the hydrochloride salt contributes to its stability and facilitates purification processes through recrystallization techniques [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₅BrClNOS | [1] [2] |
| Molecular Weight | 230.51 g/mol | [1] [2] |
| CAS Number | 1609396-56-6 | [1] [2] |
| Physical State | Crystalline solid | [1] [2] |
The solubility characteristics of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride reflect typical behavior of thiazole-containing hydrochloride salts. The parent compound, (2-Bromo-1,3-thiazol-4-yl)methanol, exhibits limited water solubility with a reported value of 1.37 mg/mL (0.00705 mol/L) based on ESOL calculations with a Log S value of -2.15 [5].
The hydrochloride salt form generally demonstrates enhanced solubility in polar protic solvents compared to the free base. Methanol and ethanol serve as effective solvents for thiazole derivatives, providing good dissolution characteristics [4] [6]. The compound shows moderate to good solubility in polar organic solvents, which is substantially better than its aqueous solubility [4] [6].
Research on related thiazole compounds indicates that dimethyl sulfoxide (DMSO) provides excellent solubility for thiazole derivatives, making it a preferred solvent for analytical and research applications [7]. The polar organic solvent compatibility extends to other solvents such as dimethylformamide and acetonitrile, though specific quantitative data for the hydrochloride salt remains limited in current literature [4].
| Solvent System | Solubility Characteristics | Notes |
|---|---|---|
| Water (aqueous solutions) | Limited (1.37 mg/mL for base) | Log S (ESOL): -2.15 [5] |
| Methanol | Good solubility | Common research solvent [4] [6] |
| Ethanol | Good solubility | Suitable for recrystallization [4] [6] |
| Polar organic solvents | Moderate to good solubility | Better than aqueous systems [4] [6] |
| DMSO | Good solubility | Preferred analytical solvent [7] |
The density and thermal stability parameters for (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride are derived primarily from data available for the parent compound and related thiazole structures. The parent compound (2-Bromo-1,3-thiazol-4-yl)methanol exhibits a predicted density of 1.9±0.1 g/cm³ [8].
Thermal stability assessments indicate that the parent compound has a predicted boiling point of 288.3±15.0°C at 760 mmHg [8]. The flash point is calculated at 128.1±20.4°C, indicating moderate thermal stability under standard conditions [8]. The compound demonstrates a predicted pKa value of 12.74±0.10, suggesting basic character in the hydroxyl functionality [9] [10].
Stability studies on related thiazole compounds reveal that brominated thiazoles generally maintain structural integrity under ambient conditions but may undergo degradation at elevated temperatures. Research on thermal decomposition patterns indicates that thiazole derivatives begin to show decomposition around 200-300°C, with complete thermal breakdown occurring at higher temperatures [11] [12].
The molecular structure contributes to stability through the aromatic character of the thiazole ring system. Gas-phase electron diffraction studies on thiazole itself reveal precise structural parameters that contribute to the overall stability of the heterocyclic system [13]. The presence of the bromine substituent and hydroxymethyl group influences both the electronic properties and thermal behavior of the compound.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Density | 1.9±0.1 g/cm³ | Predicted (parent compound) | [8] |
| Boiling Point | 288.3±15.0°C | 760 mmHg (parent compound) | [8] |
| Flash Point | 128.1±20.4°C | Predicted (parent compound) | [8] |
| pKa | 12.74±0.10 | Predicted | [9] [10] |